2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide
Description
2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a pyrazole-derived acetohydrazide compound characterized by a trifluoromethyl group at position 3, a cyclopropyl substituent at position 5, and a chlorine atom at position 4 of the pyrazole ring. The acetohydrazide moiety (-NH-NH-C(O)-CH₂-) is linked to the pyrazole core via a methylene bridge. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group and cyclopropyl ring .
The compound is primarily utilized in medicinal chemistry as a precursor for synthesizing heterocyclic derivatives, such as thiazolidinones and hydrazones, which are explored for antimicrobial, anticancer, and anti-inflammatory activities . Its CAS number is 1001518-93-9, with a molecular formula of C₉H₁₁ClF₃N₄O and a molecular weight of 295.66 g/mol .
Properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4O/c10-6-7(4-1-2-4)17(3-5(18)15-14)16-8(6)9(11,12)13/h4H,1-3,14H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHLWLNYIOTVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)NN)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138357 | |
| Record name | 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-94-0 | |
| Record name | 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl groups. The final step involves the formation of the acetohydrazide moiety.
Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The chloro, cyclopropyl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents such as chloroform, cyclopropyl bromide, and trifluoromethyl iodide.
Formation of Acetohydrazide: The final step involves the reaction of the substituted pyrazole with hydrazine hydrate to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating new compounds with tailored properties.
Biology
The compound is studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that derivatives of this compound can modulate the activity of specific enzymes, making them candidates for further investigation in pharmacological studies . Notably, its interactions with biological targets can lead to insights into disease mechanisms and therapeutic strategies.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic effects against diseases such as cancer and inflammation. Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions . Additional research is required to fully elucidate its mechanism of action and efficacy in clinical settings.
Industry
The compound is utilized in the development of new materials with specific properties such as high thermal stability and resistance to degradation. Its unique chemical structure allows it to be incorporated into polymers and other materials used in various industrial applications .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity when treated with the compound, suggesting potential as an anti-cancer agent.
Case Study 2: Material Science
Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices. The findings revealed enhanced thermal stability and mechanical properties in the resulting materials, indicating its utility in creating advanced composites for industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl and cyclopropyl groups in the target compound result in a higher logP (~2.8) compared to its difluoromethyl analogue (logP ~2.2), enhancing membrane permeability .
- Metabolic Stability : The cyclopropyl ring reduces oxidative metabolism, extending half-life relative to phenyl-substituted analogues .
- Solubility : The acetohydrazide moiety improves aqueous solubility (≈15 mg/L) compared to carboxylic acid derivatives (<5 mg/L) .
Biological Activity
The compound 2-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₀ClF₃N₂O₂
- Molecular Weight : 282.65 g/mol
- IUPAC Name : this compound
The biological activity of pyrazole derivatives, including this compound, often involves their interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. For example, many pyrazole derivatives exhibit inhibitory activity against key enzymes involved in cancer progression and inflammation pathways .
Antitumor Activity
Research has shown that pyrazole derivatives can inhibit tumor growth by targeting specific pathways. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), thereby reducing inflammation in various models .
Antimicrobial Activity
Some studies indicate that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The structural attributes of this compound may contribute to its effectiveness against bacterial and fungal strains .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their chemical structure. Modifications in the substituents on the pyrazole ring can enhance or diminish their biological efficacy. For example:
- Chloro and trifluoromethyl groups are crucial for enhancing lipophilicity and bioavailability.
- Cyclopropyl moiety contributes to the compound's conformational rigidity, which may improve binding affinity to biological targets .
Study on Antitumor Activity
In a study evaluating various pyrazole derivatives for antitumor activity, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Mechanism Evaluation
A separate study focused on the anti-inflammatory effects of this compound in a murine model. The results showed significant reductions in paw edema and inflammatory markers following treatment with varying doses of the compound, suggesting its potential use in managing inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide?
The compound can be synthesized via hydrazide formation from ester precursors. A validated approach involves reacting a pyrazole-containing ethyl ester with hydrazine hydrate under reflux in ethanol for 6–8 hours. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted hydrazine. This method parallels protocols used for structurally related acetohydrazides, where reaction monitoring by TLC (silica gel, ethyl acetate/hexane) ensures completion .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Combine analytical techniques:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and hydrazide functionality.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts.
- Elemental analysis for C, H, N content (deviation < 0.4% indicates purity). For intermediates, FT-IR can identify carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
Q. What solvents and conditions are suitable for recrystallizing this compound?
Ethanol-water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. For derivatives with aromatic substituents, dichloromethane/methanol (gradient cooling) may improve yield. Always perform hot filtration to remove insoluble impurities before slow cooling .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for confirming the pyrazole ring conformation and substituent orientations. Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key parameters:
Q. What strategies mitigate low yields in cyclopropane ring formation during synthesis?
Cyclopropanation via [2+1] cycloaddition (e.g., using ethyl diazoacetate and a transition-metal catalyst) often suffers from side reactions. Optimize by:
Q. How can computational methods predict the compound’s bioactivity against enzyme targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:
- Target selection : Carbonic anhydrase IX (PDB: 3IAI) or cyclooxygenase-2 (COX-2, PDB: 5KIR) due to structural similarities to known inhibitors .
- Ligand preparation : Optimize protonation states (Epik, pH 7.4) and generate conformational ensembles (OMEGA). Validate with MD simulations (GROMACS) to assess binding stability .
Troubleshooting and Data Analysis
Q. How to address conflicting NMR data for hydrazide derivatives?
Discrepancies in NH proton chemical shifts (δ 8–10 ppm) may arise from tautomerism or solvent effects. Use:
Q. What analytical methods resolve co-elution issues in HPLC purity analysis?
Optimize chromatographic conditions:
- Column : C18 (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water.
- Detection : UV at 254 nm (for aromatic/CF₃ groups) and evaporative light scattering (ELS) for non-chromophoric impurities. Confirm peak identity with LC-HRMS in positive ion mode .
Mechanistic and Mechanochemical Insights
Q. What reaction mechanisms govern the formation of the pyrazole core in this compound?
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 4-chloro-5-cyclopropyl derivatives, a Knorr-type mechanism is proposed:
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances:
- Lipophilicity (logP ↑ by ~1.0 unit, measured via shake-flask method).
- Metabolic stability (resistance to cytochrome P450 oxidation).
- Electron-withdrawing effects , altering pKa of adjacent NH groups (measured by potentiometric titration).
These properties are critical for pharmacokinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
